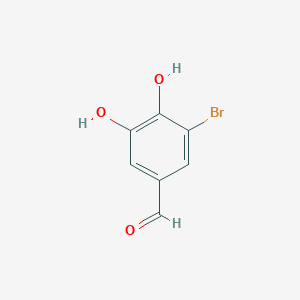

3-Bromo-4,5-dihydroxybenzaldehyde

Descripción

Propiedades

IUPAC Name |

3-bromo-4,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSGSHGXUXLQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167711 | |

| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16414-34-9 | |

| Record name | 5-Bromo-3,4-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16414-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016414349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16414-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4,5-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2J6HXJ8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,5-dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a naturally occurring bromophenol found in marine red algae, such as Polysiphonia morrowii and Polysiphonia urceolata.[1] This compound has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, antioxidant, and cytoprotective effects.[2][3] Its potential as a therapeutic agent in various diseases, particularly those with an inflammatory or oxidative stress component, makes a thorough understanding of its physicochemical properties crucial for research and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visualization of its key signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for some properties are limited, and values for closely related isomers are often reported in the literature. Care has been taken to provide data specific to this compound where possible, with clear indications of predicted values or data from isomers.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | [4] |

| Molecular Weight | 217.02 g/mol | |

| CAS Number | 16414-34-9 | |

| Appearance | Solid | [5] |

| Boiling Point | 297.4ºC at 760mmHg (Predicted) | |

| Density | 1.901g/cm³ (Predicted) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[6] Solubility in other organic solvents has been studied for the related compound 3,5-Dibromo-4-hydroxybenzaldehyde, which is soluble in ethanol, n-propanol, acetonitrile, and N,N-dimethylformamide.[7] | [6][7] |

| pKa | No experimental data available. | |

| Melting Point | No experimental data available. The related compound 3,5-Dibromo-4-hydroxybenzaldehyde has a melting point of 181-185 °C.[8] | [8] |

Spectral Data

-

¹H and ¹³C NMR: Predicted ¹H and ¹³C NMR spectra are available for the related compound 3-bromo-5-hydroxy-4-methoxybenzaldehyde.[9] For 3-bromo-4-hydroxybenzonitrile, ¹H NMR data is also available.[10]

-

Infrared (IR) Spectroscopy: IR spectra are available for various related brominated and hydroxylated benzaldehydes, such as 3-bromo-5-chloro-2-hydroxybenzaldehyde and 3-bromobenzaldehyde, which can be used for comparative analysis of characteristic peaks.[11][12]

Experimental Protocols

Synthesis of this compound

A representative synthesis of a brominated hydroxybenzaldehyde involves the bromination of a corresponding hydroxybenzaldehyde precursor. The following is a general protocol adapted from the synthesis of similar compounds.[13]

Materials:

-

3,4-dihydroxybenzaldehyde

-

Bromine

-

Acetic acid

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column (silica gel)

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde in acetic acid in a round-bottom flask equipped with a stirrer.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture using a dropping funnel, while maintaining a constant temperature (e.g., 45°C).

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Add saturated saline solution to the residue and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Isolation from Polysiphonia morrowii

This compound can be isolated from its natural source, the red alga Polysiphonia morrowii. A general outline of the isolation process is as follows:[1]

Materials:

-

Dried Polysiphonia morrowii

-

80% aqueous methanol

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Extract the dried and ground algae with 80% aqueous methanol.

-

Perform a liquid-liquid partition of the crude methanol extract with chloroform to separate compounds based on polarity.

-

Subject the chloroform fraction to open column chromatography on silica gel.

-

Elute the column with a stepwise gradient of chloroform and methanol mixtures to isolate this compound.

Biological Assays

The following are summaries of common experimental protocols used to evaluate the biological activity of this compound.

Cell Viability (MTT) Assay: [2]

-

Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis: [3]

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% skim milk in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, p-p65, p-IκBα).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA): [14]

-

Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., IL-6).

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants containing the cytokine to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength to quantify the cytokine concentration.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Nrf2/HO-1 Antioxidant Pathway

BDB has been shown to protect cells from oxidative damage by activating the Nrf2/HO-1 pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant genes, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like BDB, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to their transcription.

Caption: The Nrf2/HO-1 antioxidant pathway activated by this compound.

NF-κB and MAPK Inflammatory Pathways

BDB has demonstrated significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] In response to inflammatory stimuli, the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The MAPK pathway, consisting of kinases like ERK, JNK, and p38, also plays a crucial role in regulating inflammation. BDB has been shown to suppress the phosphorylation of key components in both pathways.

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by this compound.

Experimental Workflow for Solubility Determination

The determination of solubility is a fundamental experiment in physicochemical characterization. The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. This technical guide has summarized its key physicochemical characteristics, provided representative experimental protocols for its synthesis, isolation, and biological evaluation, and visualized its mechanisms of action through key signaling pathways. While further research is needed to fully elucidate all of its physicochemical properties with experimental data, the information presented here provides a solid foundation for researchers and drug development professionals working with this intriguing molecule.

References

- 1. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]

- 2. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H5BrO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 16414-34-9 [sigmaaldrich.com]

- 6. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2973-77-5 CAS MSDS (3,5-Dibromo-4-hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. NP-MRD: Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) [np-mrd.org]

- 10. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]

- 12. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 13. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

3-Bromo-4,5-dihydroxybenzaldehyde CAS number and structure

An In-depth Technical Guide to 3-Bromo-4,5-dihydroxybenzaldehyde

Introduction

This compound (3-BDB) is a naturally occurring bromophenol compound predominantly isolated from marine red algae, including species such as Polysiphonia morrowii, Polysiphonia urceolata, and Rhodomela confervoides.[1][2][3][4] This compound has garnered significant attention within the scientific and drug development communities due to its diverse and potent biological activities. Possessing a range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and cytoprotective effects, 3-BDB is a promising candidate for further investigation in the development of novel therapeutics.[2][5] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of this compound.

Chemical Identity and Properties

CAS Number: 16414-34-9[6]

Chemical Structure:

-

IUPAC Name: this compound

-

SMILES: C1=C(C=C(C(=C1O)O)Br)C=O[8]

-

InChI Key: GVSGSHGXUXLQNS-UHFFFAOYSA-N[7]

Physicochemical Properties:

| Property | Value | Reference |

| Physical Form | Solid | |

| Density | 1.901 g/cm³ | [6] |

| Boiling Point | 297.4 °C at 760 mmHg | [6] |

| Flash Point | 133.7 °C | [6] |

| Purity | Typically >95% | [4] |

| Storage | 2-8°C under an inert atmosphere |

Biological Activity and Therapeutic Potential

This compound exhibits a wide spectrum of biological activities, making it a molecule of interest for drug development. Its primary effects are centered around cellular protection against oxidative stress and inflammation.

Antioxidant and Cytoprotective Effects

3-BDB has demonstrated significant antioxidant properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][3] This pathway is a critical cellular defense mechanism against oxidative stress. Studies have shown that 3-BDB can protect human keratinocytes from damage induced by ultraviolet B (UVB) radiation and particulate matter 2.5 (PM2.5) by reducing the generation of reactive oxygen species (ROS).[1][3][9]

Anti-inflammatory Activity

The compound effectively suppresses inflammatory responses by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways.[4][5] This leads to a downregulation in the expression of pro-inflammatory cytokines and chemokines, including IL-6, IL-8, TNF-α, and others.[5][10] These anti-inflammatory properties have been observed in various models, including atopic dermatitis and lipopolysaccharide (LPS)-stimulated macrophages.[4][10]

Cardioprotective Effects

In the context of cardiovascular disease, 3-BDB has been shown to protect against myocardial ischemia and reperfusion injury.[2] Its mechanism of action in cardiomyocytes involves the activation of the Akt-PGC1α-Sirt3 pathway, which helps to mitigate oxidative stress and mitochondrial dysfunction.[2]

Other Biological Activities

Beyond the activities mentioned above, research has indicated that 3-BDB also possesses anti-allergic, anti-senescence, anti-wrinkle, and anti-viral properties.[2][3][5]

Signaling Pathways and Mechanisms of Action

The multifaceted biological effects of this compound are attributable to its interaction with several key cellular signaling pathways.

Nrf2/HO-1 Pathway Activation

Caption: Nrf2/HO-1 signaling pathway activated by 3-BDB.

Inhibition of Pro-inflammatory Pathways

Caption: Inhibition of MAPK and NF-κB pathways by 3-BDB.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature for studying the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of 3-BDB (e.g., 10 µM, 20 µM, 30 µM) for a specified duration (e.g., 24 hours). Include a vehicle control. In some experiments, after pre-treatment with 3-BDB, an oxidative stressor like H₂O₂ (1 mM) or UVB radiation (30 mJ/cm²) can be introduced.[3]

-

MTT Addition: Add 2 mg/mL of MTT stock solution to each well to a final volume of 250 µL.

-

Incubation: Incubate the plate for 2.5 hours to allow for the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the control group.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment with 3-BDB, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, Nrf2, p-ERK, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with 3-BDB and/or an oxidative stressor as required by the experimental design.

-

Staining: Stain the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

-

Analysis: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or a confocal microscope.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Effective Concentrations of 3-BDB in In Vitro Assays

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| HaCaT Keratinocytes | HO-1 Induction | 10-30 µM | Upregulation of HO-1 mRNA and protein | [3] |

| HaCaT Keratinocytes | Cytotoxicity | 40-50 µM | Cytotoxic effects observed | [3] |

| Cardiomyocytes | Cytoprotection (OGD) | 10, 20, 50 µM | Attenuation of OGD-induced cytotoxicity | [2] |

| RAW 264.7 Macrophages | Anti-inflammatory | 12.5-100 µM | Inhibition of inflammatory cytokine production | [2][10] |

Table 2: Effects of 3-BDB on Biomarkers

| Model | Biomarker | Treatment | Result | Reference |

| HaCaT Keratinocytes | Intracellular ROS | PM2.5 + 30 µM 3-BDB | Reduction in PM2.5-induced ROS generation | [9] |

| Cardiomyocytes (OGD) | Cleaved Caspase-3 | OGD + 20 µM 3-BDB | Suppression of cleaved caspase-3 expression | [2] |

| Cardiomyocytes (OGD) | SOD2 Acetylation | OGD + 20 µM 3-BDB | Partial reversal of OGD-induced acetylation | [2] |

| RAW 264.7 Macrophages | IL-6 Production | LPS + 12.5-100 µM 3-BDB | Dose-dependent inhibition of IL-6 production | [10] |

Conclusion

This compound is a marine-derived natural product with significant therapeutic potential. Its well-documented antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways like Nrf2/HO-1, MAPK, and NF-κB, make it a compelling candidate for drug development in areas such as dermatology, cardiology, and inflammatory diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to further explore the pharmacological applications of this promising compound. Further in vivo studies and preclinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 3. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Benzaldehyde,3-bromo-4,5-dihydroxy- | CAS#:16414-34-9 | Chemsrc [chemsrc.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. PubChemLite - this compound (C7H5BrO3) [pubchemlite.lcsb.uni.lu]

- 9. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to the Biological Activities of Bromophenols from Marine Algae

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast repository of unique chemical diversity, offers a promising frontier for the discovery of novel therapeutic agents. Among the myriad of compounds biosynthesized by marine organisms, bromophenols from marine algae have emerged as a particularly compelling class of molecules. Characterized by a phenolic structure adorned with one or more bromine atoms, these compounds exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of new pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the antioxidant, antimicrobial, anticancer, antidiabetic, and other significant biological activities of these marine-derived compounds. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key molecular pathways.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases. Bromophenols, with their electron-rich aromatic rings and hydroxyl groups, are potent scavengers of free radicals. Their antioxidant capacity is a cornerstone of their therapeutic potential, underpinning many of their other biological effects.

Quantitative Antioxidant Data

The antioxidant efficacy of various bromophenols has been quantified using established in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values provide a standardized measure for comparing the potency of different compounds.

| Bromophenol Compound | Marine Algal Source | Assay | IC50 (µM) | TEAC (mM) | Reference |

| 3-bromo-4,5-dihydroxybenzaldehyde | Polysiphonia urceolata | DPPH | 20.3 | - | [1] |

| 4,7-dibromo-9,10-dihydrophenanthrene-2,3,5,6-tetraol | Polysiphonia urceolata | DPPH | 6.1 | - | [1] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Rhodomela confervoides | DPPH | 7.5 | - | [1] |

| 2,3,6-tribromo-4,5-dihydroxybenzaldehyde | Rhodomela confervoides | DPPH | 24.7 | - | [1] |

| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | DPPH | 8.5 | - | [2] |

| Nitrogen-containing bromophenols (3.9-3.13) | Rhodomela confervoides | DPPH | 5.22 - 23.60 | - | |

| Nitrogen-containing bromophenols (3.9-3.13) | Rhodomela confervoides | ABTS | - | 3.11 - 3.58 | |

| Nitrogen-containing bromophenols (3.14-3.15) | Symphyocladia latiuscula | DPPH | 14.5, 20.5 (µg/mL) | - | |

| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | Polysiphonia urceolata | DPPH | 9.67 - 21.90 | - | |

| Urceolatin | Polysiphonia urceolata | DPPH | 7.9 | - | [3] |

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Test compounds (bromophenols)

-

Positive control (e.g., Ascorbic acid, Trolox, or Butylated hydroxytoluene - BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

-

Preparation of Test Samples: Dissolve the bromophenol compounds and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the control, add 100 µL of methanol to 100 µL of the sample dilution (to account for the color of the sample).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds (bromophenols)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare serial dilutions of the bromophenol compounds and the positive control in the appropriate solvent.

-

Assay:

-

Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test sample.

Antimicrobial Activity: A Defense Against Pathogens

Marine algae exist in a competitive environment, leading to the evolution of potent chemical defenses against microbial pathogens. Bromophenols are key components of this defense arsenal, demonstrating significant activity against a broad range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of bromophenols is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Bromophenol Compound | Marine Algal Source | Microorganism | MIC (µg/mL) | Reference |

| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | Staphylococcus aureus | <70 | |

| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | Pseudomonas aeruginosa | <70 | |

| Bromophenols (4.1-4.4) | Symphyocladia latiuscula | Candida albicans | 10 - 37.5 | |

| Aldehyde (4.5) | Kappaphycus sp. | Pseudomonas fluorescence | - (obvious inhibition) | |

| Aldehyde (4.5) | Kappaphycus sp. | Staphylococcus aureus | - (obvious inhibition) | |

| Synthetic bromophenol (4.6) | - | Staphylococcus epidermidis | 0.556 (µM) | |

| Bromophenol (4.7) | Leathesia nana | Botrytis cinereal | 31 |

Experimental Protocol

This method is a widely used preliminary test to assess the antimicrobial activity of compounds.

Materials:

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial or fungal cultures

-

Sterile petri dishes

-

Sterile cork borer or pipette tips

-

Test compounds (bromophenols) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Preparation of Agar Plates: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity: Targeting the Hallmarks of Cancer

The ability of bromophenols to induce cytotoxicity in cancer cells has garnered significant attention in the quest for novel anticancer drugs. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell growth, survival, and apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of bromophenols are typically evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of a compound that inhibits cell growth by 50%.

| Bromophenol Compound | Marine Algal Source | Cancer Cell Line | IC50 (µM) | Reference |

| Derivatives from Leathesia nana | Leathesia nana | A549, BGC823, MCF-7, BEL-7402, HCT-8 | <10 (µg/mL) | |

| 3-bromo-4,5-dihydroxy benzoic acid methyl ester | Rhodomela confervoides | KB, Bel-7402, A549 | 12.5 - 40.1 | [1] |

| 3-bromo-4,5-dihydroxy-benzaldehyde | Rhodomela confervoides | KB, Bel-7402, A549 | 12.5 - 40.1 | [1] |

| Lanosol butenone | Osmundaria colensoi | Human leukemia cells | 8.0 | [1] |

| Derivatives from Polysiphonia lanosa | Polysiphonia lanosa | DLD-1, HCT-116 | 1.32 - 14.6 | [1] |

| Synthetic derivative (2.14) | - | DLD-1, HCT-116 | 1.72, 0.08 | [1] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | K562 | - | |

| XK-81 | Leathesia nana | 4T-1 breast cancer cells | 5.3 |

Signaling Pathways in Anticancer Activity

Bromophenols exert their anticancer effects by modulating critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Some bromophenols have been shown to inactivate this pathway, leading to the induction of apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and its inhibition by bromophenols.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Activation of certain MAPK pathways, such as JNK and p38, can lead to apoptosis. Some bromophenols have been found to activate these pro-apoptotic MAPK pathways.

Caption: MAPK signaling pathway activation by bromophenol-induced stress.

Experimental Protocols

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the bromophenol compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels.

Antidiabetic Activity: A New Wave in Diabetes Management

Diabetes is a global health crisis, and the search for novel therapeutic agents is of paramount importance. Bromophenols have demonstrated promising antidiabetic potential by inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[4]

Quantitative Antidiabetic Data

The inhibitory effects of bromophenols on α-glucosidase and PTP1B are quantified by their IC50 values.

| Bromophenol Compound | Marine Algal Source | Target Enzyme | IC50 (µM) | Reference |

| Derivatives from Rhodomela confervoides (4.1-4.4) | Rhodomela confervoides | PTP1B | 0.84 - 2.4 | [1][5] |

| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | α-glucosidase | 0.03 | [1] |

| 2,4-dibromophenol | - | α-glucosidase | 110.4 | [1] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Symphyocladia latiuscula | PTP1B | 7.74 | [6][7] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Symphyocladia latiuscula | α-glucosidase | 2.63 | [6][7] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | Symphyocladia latiuscula | PTP1B | 8.50 | [6][7] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | Symphyocladia latiuscula | α-glucosidase | 7.24 | [6][7] |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Symphyocladia latiuscula | PTP1B | 5.29 | [6][7] |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Symphyocladia latiuscula | α-glucosidase | 1.92 | [6][7] |

Experimental Protocols

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

Test compounds (bromophenols)

-

Positive control (e.g., Acarbose)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, mix 50 µL of the test compound solution with 100 µL of α-glucosidase solution in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Add 50 µL of pNPG solution to initiate the reaction and incubate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measurement: Measure the absorbance of the yellow p-nitrophenol produced at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Buffer (e.g., HEPES or Tris-HCl, pH 7.4, containing DTT and EDTA)

-

Test compounds (bromophenols)

-

Positive control (e.g., Sodium orthovanadate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add the test compound, PTP1B enzyme, and buffer.

-

Pre-incubation: Pre-incubate at 37°C for 10 minutes.

-

Substrate Addition: Add pNPP to start the reaction and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Calculation: Determine the percentage of inhibition and the IC50 value.

Conclusion and Future Perspectives

Bromophenols derived from marine algae represent a treasure trove of bioactive compounds with significant therapeutic potential. Their diverse biological activities, including antioxidant, antimicrobial, anticancer, and antidiabetic effects, make them attractive candidates for further investigation and drug development. This technical guide provides a solid foundation for researchers by consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Future research should focus on several key areas. The exploration of a wider diversity of marine algae is likely to yield novel bromophenol structures with enhanced or novel biological activities. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for rational drug design and optimization. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The journey from the ocean's depths to the pharmacy shelf is a long and challenging one, but the remarkable biological activities of bromophenols from marine algae offer a compelling reason to embark on this exciting endeavor.

References

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Urceolatin, a structurally unique bromophenol from Polysiphonia urceolata. | Semantic Scholar [semanticscholar.org]

- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde: A Potent Activator of the Nrf2/HO-1 Pathway for Cellular Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and skin aging. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation leads to the expression of a suite of cytoprotective genes, with heme oxygenase-1 (HO-1) being a critical component. This technical guide delves into the role of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural compound isolated from marine red algae, as a potent activator of the Nrf2/HO-1 signaling pathway. We will explore its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development focused on novel antioxidant therapeutics.

Introduction to this compound (BDB)

This compound (BDB) is a bromophenol compound found in various species of marine red algae, including Polysiphonia morrowii and Rhodomela confervoides.[1][2] BDB has garnered significant scientific interest due to its diverse biological activities, which include antioxidant, anti-inflammatory, antiviral, and photoprotective effects.[1][2][3][4] Of particular importance is its ability to protect cells, such as human keratinocytes, from oxidative damage induced by stressors like hydrogen peroxide (H₂O₂) and ultraviolet B (UVB) radiation.[1][5] This protective capacity is primarily mediated through the activation of the Nrf2/HO-1 signaling pathway, a central axis in the cellular defense against oxidative stress.[1][3][6]

The Nrf2/HO-1 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[7][8][9] In the presence of oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9][10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][11]

One of the most critical downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1).[7][12] HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.[8] Biliverdin is subsequently converted to bilirubin, a potent antioxidant. Thus, the activation of the Nrf2/HO-1 pathway is a fundamental mechanism for maintaining cellular redox homeostasis and protecting against oxidative damage.[7][11]

BDB-Mediated Activation of the Nrf2/HO-1 Pathway

Research has demonstrated that BDB effectively activates the Nrf2/HO-1 pathway in human keratinocytes (HaCaT cells).[1][3] The mechanism of action involves the upstream signaling kinases, extracellular signal-regulated kinase (ERK) and protein kinase B (Akt).[1][3][6] BDB treatment leads to the phosphorylation of both ERK and Akt.[1] These activated kinases, in turn, are thought to phosphorylate Nrf2, promoting its dissociation from Keap1 and subsequent nuclear translocation.[1][3] In the nucleus, Nrf2 binds to the ARE of the HO-1 promoter, leading to increased transcription and translation of HO-1.[1] This upregulation of HO-1 is a key factor in the cytoprotective effects of BDB against oxidative stress.[1][6]

Signaling Pathway Diagram

Quantitative Data on BDB's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on the Nrf2/HO-1 pathway and cell viability in HaCaT human keratinocytes.

Table 1: Effect of BDB on HO-1 Expression and Activity

| BDB Concentration (µM) | HO-1 mRNA Expression (Fold Change vs. Control) | HO-1 Protein Expression (Fold Change vs. Control) | HO-1 Activity (Bilirubin formation, Fold Change vs. Control) |

| 0 | 1.0 | 1.0 | 1.0 |

| 10 | ~1.8 | ~2.0 | ~1.5 |

| 20 | ~2.5 | ~3.5 | ~2.2 |

| 30 | ~3.2 | ~4.5 | ~2.8* |

*Data are approximate values interpreted from graphical representations in Ryu et al., 2019.[1][13] All values are statistically significant (p < 0.05) compared to the control.

Table 2: Time-Dependent Effect of 30 µM BDB on Protein Phosphorylation

| Time (min) | p-ERK Expression (Fold Change vs. 0 min) | p-Akt Expression (Fold Change vs. 0 min) |

| 0 | 1.0 | 1.0 |

| 5 | ~1.5 | ~1.4 |

| 15 | ~2.8 | ~2.2 |

| 30 | ~3.5 | ~2.5 |

| 60 | ~2.0 | ~1.8 |

*Data are approximate values interpreted from graphical representations in Ryu et al., 2019.[1] All values are statistically significant (p < 0.05) compared to the 0 min time point.

Table 3: Cytoprotective Effect of BDB against Oxidative Stress

| Treatment | Cell Viability (%) |

| Control | 100 |

| H₂O₂ (1 mM) | ~55 |

| BDB (30 µM) + H₂O₂ | ~85 ** |

| UVB (100 mJ/cm²) | ~60 |

| BDB (30 µM) + UVB | ~90 ** |

*Data are approximate values interpreted from graphical representations in Ryu et al., 2019.[1] *p < 0.05 compared to control. **p < 0.05 compared to H₂O₂ or UVB treatment alone.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of BDB in Nrf2/HO-1 pathway activation.

Cell Culture

-

Cell Line: HaCaT (human keratinocyte cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

-

Protocol:

-

Seed HaCaT cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]

-

Pre-treat the cells with various concentrations of BDB for a specified time.

-

Induce oxidative stress by exposing cells to H₂O₂ or UVB radiation.

-

After the stress induction, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][16]

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.[15][16]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels.[18][19]

-

Protocol:

-

Culture HaCaT cells in a suitable plate.

-

Treat cells with BDB and/or an oxidative stressor.

-

Wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[19]

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][20]

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation at 485 nm and emission at 535 nm.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as HO-1, Nrf2, p-ERK, and p-Akt.[21][22][23]

-

Protocol:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[21]

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for HO-1, Nrf2, p-ERK, p-Akt, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[21]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software like ImageJ.[21]

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of target genes like HO-1.

-

Protocol:

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using the cDNA, gene-specific primers for HO-1 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye like SYBR Green.

-

The relative expression of the HO-1 gene is calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene.

-

Experimental Workflow and Logic Diagrams

General Experimental Workflow

Logic Diagram for Cytoprotection Mechanism

Conclusion and Future Directions

This compound is a promising natural compound that effectively mitigates cellular damage from oxidative stress by activating the Nrf2/HO-1 signaling pathway.[1][3] Its mechanism, involving the upstream kinases ERK and Akt, provides a clear rationale for its antioxidant properties. The quantitative data robustly support its efficacy in upregulating the key cytoprotective enzyme HO-1 and enhancing cell survival under stressful conditions.

For drug development professionals, BDB represents a valuable lead compound. Future research should focus on:

-

In vivo studies: To confirm the efficacy and safety of BDB in animal models of diseases associated with oxidative stress.

-

Structure-activity relationship (SAR) studies: To synthesize and screen BDB analogs for enhanced potency and improved pharmacokinetic properties.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties of BDB and its suitability for clinical development.

-

Exploration of other therapeutic areas: Given the central role of oxidative stress in various pathologies, the therapeutic potential of BDB could extend to neurodegenerative diseases, inflammatory conditions, and metabolic disorders.

This technical guide provides a solid foundation for researchers and scientists to further explore and harness the therapeutic potential of this compound as a novel activator of the Nrf2/HO-1 pathway.

References

- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Protective Effect of this compound from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioquochem.com [bioquochem.com]

- 21. benchchem.com [benchchem.com]

- 22. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Cytoprotective Effects of 3-Bromo-4,5-dihydroxybenzaldehyde on Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a naturally occurring phenolic compound isolated from marine red algae, has emerged as a promising cytoprotective agent for skin cells.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which BDB shields skin cells, particularly human keratinocytes, from a variety of environmental stressors, including oxidative damage, ultraviolet (UV) radiation, and particulate matter. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in BDB's protective effects.

Core Protective Mechanisms

BDB exerts its cytoprotective effects through a multi-pronged approach, primarily by modulating key cellular signaling pathways involved in antioxidant defense, inflammation, and cell survival. The principal mechanisms include the activation of the Nrf2/HO-1 pathway, suppression of MAPK and NF-κB signaling, and inhibition of apoptosis and cellular senescence.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of BDB on human keratinocytes (HaCaT cells).

Table 1: Effect of BDB on Cell Viability and Oxidative Stress Markers

| Parameter | Stressor | BDB Concentration | Result | Reference |

| Cell Viability | UVB (30 mJ/cm²) | 10, 20, 30 µM | Increased viability to 64%, 65%, and 70% respectively, from 54% with UVB alone. | [3] |

| Intracellular ROS | H₂O₂ or UVB | Not specified | Significantly scavenged intracellular ROS. | [4] |

| Intracellular ROS | PM2.5 | Not specified | Alleviated PM2.5-induced intracellular ROS generation. | [5] |

| Lipid Peroxidation | UVB | Not specified | Decreased injury from UVB-induced oxidative stress to lipids. | [4] |

| Protein Carbonylation | UVB | Not specified | Diminished protein carbonylation after UVB exposure. | [6] |

| DNA Damage (Comet Assay) | PM2.5 | Not specified | Ameliorated PM2.5-induced DNA damage. | [7] |

| DNA Fragmentation | UVB | Not specified | Reduced UVB-induced DNA fragmentation. | [4] |

Table 2: BDB's Modulation of Key Signaling Proteins and Enzymes

| Protein/Enzyme | Stressor | BDB Concentration | Effect | Reference |

| HO-1 Expression | None | 10, 20, 30, 40, 50 µM | Dose-dependent increase, with a peak at 30 µM. | [1][8] |

| Nrf2 Nuclear Translocation | None | Not specified | Enhanced nuclear translocation of Nrf2. | [1] |

| Phospho-ERK | UVB | Not specified | Restored phospho-ERK levels reduced by UVB. | [6] |

| Phospho-Akt | UVB | Not specified | Restored phospho-Akt levels reduced by UVB. | [6] |

| MMP-1 Activity | UVB | Not specified | Significantly inhibited UVB-induced MMP-1 activity. | [3] |

| Phospho-p38, ERK, JNK | TNF-α/IFN-γ | Dose-dependent | Decreased phosphorylation of p38, ERK, and JNK. | [9] |

| NF-κB p65 Nuclear Translocation | TNF-α/IFN-γ | Not specified | Inhibited nuclear translocation of NF-κB p65. | [10] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the cytoprotective effects of BDB.

Cell Culture and Treatment

-

Cell Line: Human keratinocyte cell line (HaCaT).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

BDB Treatment: this compound (obtained from commercial suppliers like Matrix Scientific) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7][11] Cells are pre-treated with various concentrations of BDB for a specified time before being subjected to stressors.

Induction of Cellular Stress

-

Oxidative Stress:

-

Particulate Matter Exposure:

-

PM2.5: Cells are treated with a suspension of particulate matter 2.5 (PM2.5).[5]

-

-

Inflammatory Stress:

Measurement of Cytoprotective Endpoints

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates.

-

After treatment with BDB and/or a stressor, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[12]

-

After incubation, the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Intracellular Reactive Oxygen Species (ROS) Detection:

-

Cells are treated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Intracellular ROS levels are measured by detecting the fluorescence of dichlorofluorescein (DCF) using a fluorescence microscope or flow cytometer.[11]

-

-

Western Blot Analysis:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., HO-1, Nrf2, p-ERK, p-Akt, MMP-1, NF-κB).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][10]

-

-

Reverse Transcription PCR (RT-PCR):

-

Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol).

-

cDNA is synthesized from the RNA using a reverse transcriptase enzyme.

-

PCR is performed using specific primers for the genes of interest (e.g., HO-1).

-

The PCR products are analyzed by agarose gel electrophoresis.[1]

-

-

Immunocytochemistry:

-

Cells are grown on coverslips and subjected to treatments.

-

Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

After blocking, cells are incubated with a primary antibody against the target protein (e.g., Nrf2).

-

Cells are then incubated with a fluorescently labeled secondary antibody.

-

The subcellular localization of the protein is observed using a fluorescence microscope.[1]

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Cells are embedded in agarose on a microscope slide.

-

The cells are lysed to remove membranes and soluble proteins, leaving behind the DNA.

-

The slides are subjected to electrophoresis.

-

Damaged DNA (containing strand breaks) migrates further towards the anode, forming a "comet tail."

-

The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[11]

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by BDB.

Caption: BDB activates the Nrf2/HO-1 pathway via ERK and Akt phosphorylation.

Caption: BDB inhibits MAPK and NF-κB pathways to reduce inflammation and photo-aging.

Caption: General experimental workflow for assessing BDB's cytoprotective effects.

Conclusion

This compound demonstrates significant potential as a cytoprotective agent for skin cells. Its ability to activate the Nrf2/HO-1 antioxidant pathway while simultaneously inhibiting pro-inflammatory and pro-aging signaling cascades like MAPK and NF-κB makes it a compelling candidate for further investigation in the development of dermatological drugs and cosmeceuticals.[1][10][13] The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this marine-derived compound. The protective effects of BDB against a range of environmental insults highlight its promise in mitigating skin damage and promoting skin health.[2][4]

References

- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Photo-protection by 3-bromo-4, 5-dihydroxybenzaldehyde against ultraviolet B-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Red Algae Compound this compound Protects Human Keratinocytes on Oxidative Stress-Related Molecules and Pathways Activated by UVB Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4,5-dihydroxybenzaldehyde: A Promising Therapeutic Agent for Oxidative Stress and Inflammatory Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Bromo-4,5-dihydroxybenzaldehyde (BDHB) is a naturally occurring bromophenol compound predominantly isolated from marine red algae, including species such as Polysiphonia morrowii and Rhodomela confervoides.[1][2] Emerging research has highlighted its significant therapeutic potential, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of BDHB, including its synthesis, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Chemical Properties and Synthesis

BDHB is a benzaldehyde derivative with the chemical formula C₇H₅BrO₃. A plausible laboratory-scale synthesis involves the bromination of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde).

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-dihydroxybenzaldehyde (protocatechuic aldehyde)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sulfuric acid (H₂SO₄, 92.1%)

-

Hydrogen peroxide (H₂O₂, 28%)

-

Ice

Procedure:

-

In a flask equipped with a stirrer, add 12.21 g (0.1 mol) of 3,4-dihydroxybenzaldehyde to 42 ml of dichloromethane and 12.7 ml of water.

-

Cool the mixture to 0°C using an ice bath.

-

Over a period of 2 hours, with continuous stirring, add a solution of 9.3 g (0.058 mol) of bromine in 20 ml of dichloromethane.

-

Maintain the temperature at 0°C and slowly add 3.3 ml of cold 92.1% sulfuric acid.

-

Following the acid addition, add 6.3 ml of 28% hydrogen peroxide over 1 hour, ensuring the temperature remains at 0°C.

-

Continue stirring the reaction mixture at 0°C for an additional 2 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with ice-cold water.

-

Dry the product in air or at 60°C to a constant weight to yield this compound.

This protocol is adapted from a method for the synthesis of 3-bromo-4-hydroxybenzaldehyde and may require optimization for this specific compound.[3]

Therapeutic Potential and Biological Activities

BDHB has demonstrated significant promise in mitigating cellular damage caused by oxidative stress and inflammation through the modulation of key signaling pathways.

Antioxidant Activity

BDHB exhibits potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism of Action:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like BDHB, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HO-1, leading to their transcription and subsequent protein expression. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[2]

Experimental Workflow for Investigating Nrf2/HO-1 Pathway Activation

Caption: Workflow for assessing BDHB's effect on the Nrf2/HO-1 pathway.

Quantitative Data: Effect of BDHB on HO-1 Expression in HaCaT Keratinocytes [2]

| Concentration of BDHB (µM) | HO-1 mRNA Expression (Fold Change vs. Control) | HO-1 Protein Expression (Fold Change vs. Control) |

| 10 | ~1.5 | ~1.8 |

| 20 | ~2.5 | ~2.7 |

| 30 | ~3.5 | ~3.8 |

Anti-inflammatory Activity

BDHB demonstrates significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response, including the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][4]

Mechanism of Action:

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes. BDHB has been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB translocation and the subsequent expression of inflammatory mediators.[1][4]

Signaling Pathway of BDHB-Mediated NF-κB Inhibition

Caption: BDHB inhibits NF-κB activation by preventing IκB phosphorylation.

Quantitative Data: Effect of BDHB on Pro-inflammatory Cytokine Production

In LPS-stimulated RAW 264.7 Macrophages[4]

| Concentration of BDHB (µM) | IL-6 Production (% of LPS Control) |

| 12.5 | ~90% |

| 25 | ~75% |

| 50 | ~50% |

| 100 | ~30% |

In TNF-α/IFN-γ-stimulated HaCaT Keratinocytes[1]

| Concentration of BDHB (µM) | IL-6 mRNA Expression (Fold Change vs. Stimulated Control) | TNF-α mRNA Expression (Fold Change vs. Stimulated Control) |

| 12.5 | ~0.8 | ~0.75 |

| 25 | ~0.6 | ~0.5 |

| 50 | ~0.4 | ~0.3 |

Detailed Experimental Protocols

Western Blot Analysis for Phosphorylated p65 (NF-κB)

1. Cell Lysis and Protein Extraction:

-

Treat cells with BDHB and/or inflammatory stimuli (e.g., LPS).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-NF-κB p65 (Ser536)) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the phosphorylated p65 signal to total p65 or a housekeeping protein like β-actin.[5][6][7]

Reverse Transcription-Quantitative PCR (RT-qPCR) for HO-1 mRNA

1. RNA Extraction:

-

Isolate total RNA from treated cells using a TRIzol-based method or a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

2. Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for HO-1, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the amplification data to determine the relative expression of HO-1 mRNA, normalizing to a stable housekeeping gene (e.g., GAPDH).[8][9][10][11]

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

1. Cross-linking and Chromatin Shearing:

-

Cross-link protein-DNA complexes in treated cells using formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with an antibody specific for Nrf2 overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

3. Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

Treat with proteinase K to digest the proteins.

4. DNA Purification and Analysis:

-

Purify the DNA using a commercial DNA purification kit.

-

Analyze the purified DNA by qPCR using primers specific for the ARE region in the HO-1 promoter to quantify the amount of Nrf2 binding.[12][13][14][15]

Conclusion